molecular formula C25H20ClNO3 B13375558 1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one

1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B13375558
M. Wt: 417.9 g/mol
InChI Key: WFAJNDAIPUCZRQ-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C25H20ClNO3

Molecular Weight

417.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one

InChI

InChI=1S/C25H20ClNO3/c26-18-8-5-6-16(14-18)15-27-22-11-4-3-10-20(22)25(30,24(27)29)21-13-12-17-7-1-2-9-19(17)23(21)28/h1-11,14,21,30H,12-13,15H2

InChI Key

WFAJNDAIPUCZRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorobenzyl Group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the indole core.

    Hydroxylation and Naphthalenyl Group Addition: This step may involve the use of specific reagents and catalysts to introduce the hydroxy and naphthalenyl groups.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Palladium on carbon (Pd/C), Raney nickel

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic properties.

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